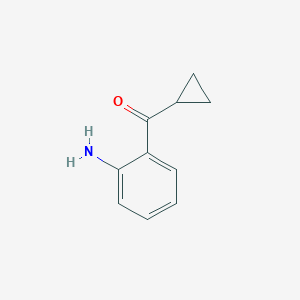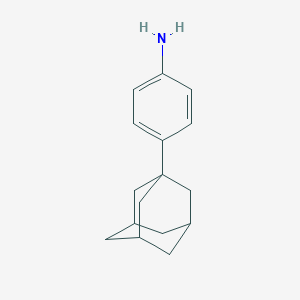
4-(1-Adamantyl)aniline
概要
説明
4-(1-Adamantyl)aniline is a chemical compound with the molecular formula C16H21N . It is also known by other names such as 4-(adamantan-1-yl)aniline and 4-Adamantan-1-yl-phenylamine . The molecular weight of this compound is 227.34 g/mol .
Synthesis Analysis
The synthesis of polymers carrying adamantyl substituents in their side chains has been reported . These polymers are synthesized using typical polymer reactions of introducing adamantyl groups into existing polymers and the polymerization of monomers bearing pendant adamantyl groups . The addition polymerization of adamantyl-containing vinyl monomers such as α-olefins, acetylenes, (meth)acrylates, (meth)acrylamides, vinyl ethers, 1,3-dienes, and styrenes is described .Molecular Structure Analysis
The molecular structure of 4-(1-Adamantyl)aniline is characterized by a rigid adamantane moiety attached to an aniline group . The InChI key for this compound is JMBDVVUBXKXCIU-UHFFFAOYSA-N .Chemical Reactions Analysis
The synthesis of polymers carrying adamantyl substituents involves the addition polymerization of adamantyl-containing vinyl monomers . In several cases, the introduced adamantyl groups afford steric hindrance to prevent side reactions and control the addition modes of the polymerization .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(1-Adamantyl)aniline include a molecular weight of 227.34 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 227.167399674 g/mol . The topological polar surface area is 26 Ų .科学的研究の応用
Synthesis of Unsaturated Adamantane Derivatives
Specific Scientific Field
Chemistry, specifically the synthesis of unsaturated adamantane derivatives.
Summary of the Application
Adamantane derivatives are used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Methods of Application or Experimental Procedures
Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . The synthesis of these derivatives involves various methods, including the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one .
Results or Outcomes
The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Drug Delivery Systems and Surface Recognition
Specific Scientific Field
Biomedical Science, specifically drug delivery systems and surface recognition.
Summary of the Application
The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . This includes liposomes, cyclodextrins, and dendrimers based on or incorporating adamantane derivatives .
Methods of Application or Experimental Procedures
The adamantane moiety is introduced into structures of already active drugs to increase their lipophilicity and improve their pharmacological properties .
Results or Outcomes
The use of adamantane in drug delivery systems and surface recognition has promising applications in the field of targeted drug delivery and surface recognition .
特性
IUPAC Name |
4-(1-adamantyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBDVVUBXKXCIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344654 | |
| Record name | 4-(1-Adamantyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Adamantyl)aniline | |
CAS RN |
1459-48-9 | |
| Record name | 4-(1-Adamantyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

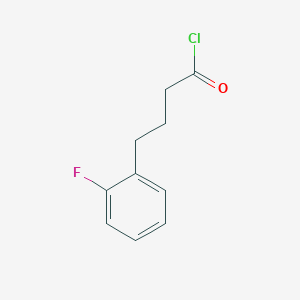
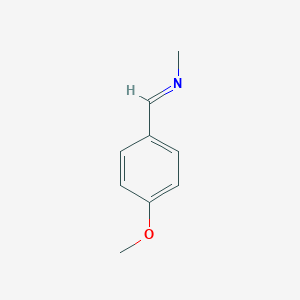
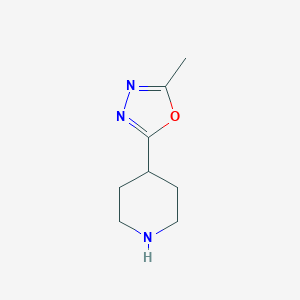
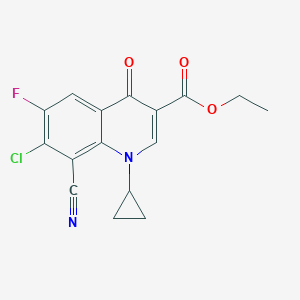
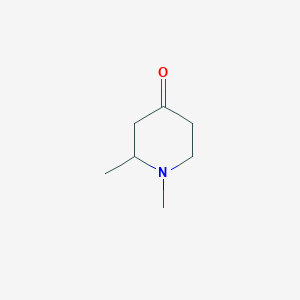
![n-[[5-(2-Chloroacetyl)thien-2-yl]methyl]acetamide](/img/structure/B176410.png)
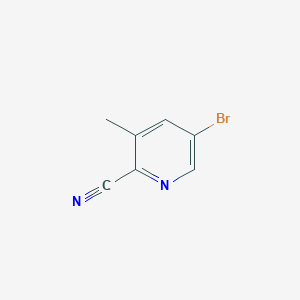
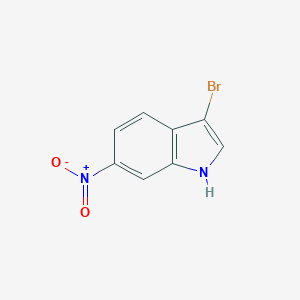
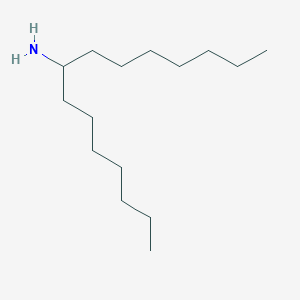
![5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B176426.png)
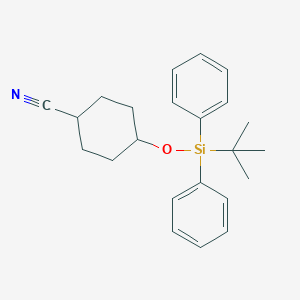
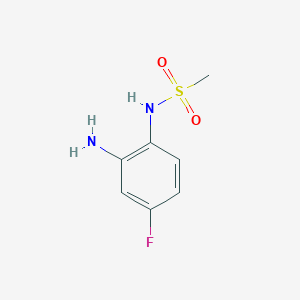
![Benzyl[(4-methoxyphenyl)methyl]amine](/img/structure/B176431.png)
